molecular formula C15H12ClFN4 B11795133 (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine

(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine

Cat. No.: B11795133
M. Wt: 302.73 g/mol
InChI Key: FSRMXXAQZRNMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, may exhibit unique properties due to the presence of both chlorophenyl and fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the triazole ring.

    Introduction of the Fluorophenyl Group: Similar to the chlorophenyl group, the fluorophenyl group can be introduced through a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions may target the triazole ring or the aromatic groups, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions could introduce new functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Triazole derivatives are often used in the development of drugs for various diseases.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine) would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of chlorophenyl and fluorophenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Phenyl-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine
  • (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(phenyl)methanamine
  • (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-bromophenyl)methanamine

Uniqueness

The uniqueness of (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine) lies in the combination of chlorophenyl and fluorophenyl groups, which may impart distinct chemical and biological properties. This combination could enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

Molecular Formula

C15H12ClFN4

Molecular Weight

302.73 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]-(4-fluorophenyl)methanamine

InChI

InChI=1S/C15H12ClFN4/c16-11-5-1-10(2-6-11)14-19-15(21-20-14)13(18)9-3-7-12(17)8-4-9/h1-8,13H,18H2,(H,19,20,21)

InChI Key

FSRMXXAQZRNMMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)F)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.